molecular formula C20H27NOS B12342050 2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-

2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-

Cat. No.: B12342050
M. Wt: 329.5 g/mol
InChI Key: AXOQYAWBBDSEMG-UHFFFAOYSA-N
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Description

2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)- is a complex organic compound with the molecular formula C20H27NOS It is known for its unique structure, which includes a thiophene ring, an ethanamine chain, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)- typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the attachment of the ethanamine chain. The final step involves the incorporation of the tetrahydronaphthalene moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)- include:

Uniqueness

What sets 2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)- apart is its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-methoxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOQYAWBBDSEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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